Cas no 51293-66-4 (1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1))

1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1) structure
51293-66-4 structure
Product Name:1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1)
Numero CAS:51293-66-4
MF:C13H22ClNO3
MW:275.771683216095
CID:380503
PubChem ID:6452399
Update Time:2025-04-19

1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1)
    • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol,hydrochloride
    • 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, hydrochloride
    • alpha1-(((1,1-Dimethylethyl)amino)methyl)-4-hydroxy-1,3-benzenedimethanol hydrochloride
    • 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, hydrochloride (1:1)
    • AKOS027326681
    • dl-Salbutamol hydrochloride
    • FT-0661466
    • 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1)
    • UNII-P12862PDAK
    • P12862PDAK
    • SCHEMBL407890
    • CHEMBL1437301
    • DTXSID80965587
    • Q27285991
    • 51293-66-4
    • Salbutamol hydrochloride
    • albuterol hydrochloride
    • 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, HYDROCHLORIDE (+/-)-SALBUTAMOL HYDROCHLORIDE
    • NCGC00094582-01
    • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride
    • 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, HYDROCHLORIDE (1:1)
    • FT-0621958
    • Inchi: 1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H
    • Chiave InChI: OWNWYCOLFIFTLK-UHFFFAOYSA-N
    • Sorrisi: Cl.OC(C1C=CC(=C(CO)C=1)O)CNC(C)(C)C

Proprietà calcolate

  • Massa esatta: 275.12896
  • Massa monoisotopica: 275.128821
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 227
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 72.7

Proprietà sperimentali

  • Punto di ebollizione: 433.5°C at 760 mmHg
  • Punto di infiammabilità: 159.5°C
  • PSA: 72.72
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.